molecular formula C23H21N3O4 B2990083 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2138409-62-6

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2990083
CAS No.: 2138409-62-6
M. Wt: 403.438
InChI Key: OZIJFSBLXJCGLV-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions. The compound also contains a pyrazolo[1,5-a]pyridine ring, which is a fused ring system that is part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Fmoc group and the pyrazolo[1,5-a]pyridine ring system. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The Fmoc group in this compound can be removed under mildly basic conditions, which is a common step in peptide synthesis. The carboxylic acid group could react with amines to form amides, or with alcohols to form esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, and the aromatic rings would contribute to its lipophilicity .

Scientific Research Applications

Antiallergic and Antimicrobial Activities

Compounds structurally related to 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid have been studied for their antiallergic and antimicrobial properties. For example, derivatives of benzopyrano[2,3-b]pyridines exhibited significant antiallergic activity, suggesting a potential application of similar compounds in the development of antiallergic agents (Nohara et al., 1985). Furthermore, novel Schiff bases derived from structurally similar pyrazole-4-carboxamides showed promising cytotoxic activity against several human cancer cell lines, indicating potential use in anticancer research (Hassan et al., 2015).

Synthetic Methodologies and Chemical Synthesis

The exploration of synthetic methodologies for producing fused pyridine-4-carboxylic acids and their derivatives, including pyrazolo[3,4-b]pyridines, highlights the interest in synthesizing and modifying such compounds for various scientific purposes (Volochnyuk et al., 2010). These methodologies facilitate the synthesis of a wide array of heterocyclic compounds that are crucial in medicinal chemistry and materials science.

Chemical Properties and Reactions

Studies on the chemical properties and reactions of similar compounds, such as the ring-chain tautomerism observed in trifluoromethyl-containing n-acyl-5-hydroxy-2-pyrazolines, provide valuable insights into the reactivity and stability of such molecules (Pakalnis et al., 2014). Understanding these chemical behaviors is essential for the design and development of new compounds with desired biological or physical properties.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Future Directions

Future research could explore the biological activity of this compound, particularly given the known activities of other compounds containing the pyrazolo[1,5-a]pyridine ring system. It could also be interesting to investigate the potential of this compound in peptide synthesis, given the presence of the Fmoc group .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-22(28)20-12-21-19(10-5-11-26(21)25-20)24-23(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,24,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIJFSBLXJCGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC(=NN2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138409-62-6
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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